6H-Dibenzo[c,e][1,2]oxaborinin-6-ol
Description
Properties
IUPAC Name |
6-hydroxybenzo[c][1,2]benzoxaborinine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-13/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMGRHFILUALSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6h Dibenzo C,e 1 2 Oxaborinin 6 Ol and Its Derivatives
Established Synthetic Routes
Traditional methods for the synthesis of 6H-dibenzo[c,e] rsc.orgnih.govoxaborinin-6-ol have laid the groundwork for the development of more sophisticated strategies. These foundational routes primarily involve desilylation and cyclization reactions.
Desilylation Strategies from Dibenzooxasilines
One of the established methods for preparing 6H-dibenzo[c,e] rsc.orgnih.govoxaborinin-6-ols involves the desilylation of dibenzooxasilines. researchgate.net This process typically begins with a dehydrogenative silylation of a biphenyl-2-yl silyl (B83357) ether. researchgate.net This intermediate is then subjected to conditions that facilitate the removal of the silyl group and subsequent ring closure to form the desired oxaborinin structure. For example, heating the biphenyl-2-yl silyl ether with a rhodium catalyst system, such as [Rh(cod)Cl]2-XantPhos, in a suitable solvent like toluene (B28343) at elevated temperatures has been shown to afford the target compound. researchgate.net
Cyclization Reactions Involving Boron Halides and Biphenyl (B1667301) Derivatives
The reaction of 2,2'-dihydroxybiphenyl with boron trichloride (B1173362) (BCl3) serves as a direct route to the corresponding chlorodibenzoxaborinin. This intermediate can then be hydrolyzed to yield 6H-dibenzo[c,e] rsc.orgnih.govoxaborinin-6-ol. This method is fundamental and provides a straightforward entry into this class of compounds.
Similarly, derivatives can be synthesized from substituted biphenyl precursors. For instance, the reaction of 2,6-diphenylphenol (B49740) with phosphorus trichloride, using zinc chloride as a catalyst, has been employed to create substituted dibenz[c,e] rsc.orgnih.govoxaphosphorins, which are structurally related to the oxaborinin system. rsc.org
Advanced and Catalytic Synthetic Approaches
More recent synthetic efforts have focused on developing more efficient, versatile, and regioselective methods for the synthesis of 6H-dibenzo[c,e] rsc.orgnih.govoxaborinin-6-ol and its derivatives. These advanced strategies often employ metal catalysis and one-pot procedures.
Metal-Catalyzed Cyclization Processes (e.g., Rhodium-catalyzed systems)
Rhodium-catalyzed systems have proven effective in the synthesis of dibenzo[c,e] rsc.orgnih.govoxaborinins. As mentioned earlier, the [Rh(cod)Cl]2-XantPhos system can be used for the dehydrogenative silylation and subsequent cyclization to form the oxaborinin ring. researchgate.net Metal-catalyzed reactions, in general, offer advantages in terms of efficiency and functional group tolerance. nih.gov For instance, palladium-catalyzed borylative cyclizations of α-(2-bromoaryl) ketones have been developed to form related 1,2-benzoxaborinines. researchgate.net These processes highlight the power of transition metals in facilitating the formation of the boron-containing heterocyclic core.
One-Pot Synthetic Protocols and Skeletal Editing
One-pot synthetic methods are highly desirable as they reduce the number of purification steps, saving time and resources. While specific one-pot syntheses for 6H-dibenzo[c,e] rsc.orgnih.govoxaborinin-6-ol are not extensively detailed in the provided results, the development of one-pot approaches for related heterocyclic systems is a burgeoning area of research. rsc.orgnih.govrsc.orgolemiss.edumdpi.com For example, microwave-assisted palladium-catalyzed domino one-pot approaches have been developed for the synthesis of dibenzo[b,d]oxepines. rsc.org Such strategies could potentially be adapted for the synthesis of dibenzooxaborinins.
Skeletal editing is an emerging concept that allows for the late-stage modification of molecular scaffolds, which could provide access to a diverse range of substituted dibenzooxaborinins from a common precursor.
Regioselective Synthesis of Substituted Analogues
The ability to introduce substituents at specific positions on the dibenzo[c,e] rsc.orgnih.govoxaborinin scaffold is crucial for tuning its properties. Regioselective synthesis allows for the precise control of substituent placement. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.com
Chan-Lam coupling reactions, for example, offer a method for the regioselective arylation of nitrogen-containing heterocycles and could potentially be applied to modify the dibenzooxaborinin core, provided a suitable functional handle is present. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto aromatic rings, which is a key strategy for accessing substituted biphenyl precursors for the synthesis of functionalized dibenzooxaborinins. nih.gov
The development of regioselective methods is critical for creating libraries of substituted analogues for structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science.
Synthesis of Anionic and Neutral Species
The creation of both neutral and charged, or anionic, species of the dibenzo[c,e] Current time information in Bangalore, IN.scholaris.caoxaborinin structure is crucial for exploring its diverse chemical reactivity and potential applications.
The primary neutral species, 6H-Dibenzo[c,e] Current time information in Bangalore, IN.scholaris.caoxaborinin-6-ol , is typically synthesized through the cyclization of a 2-biphenylol precursor. One established method involves reacting 2-hydroxybiphenyl with boron trichloride (BCl3) in a solution of pentane (B18724) and toluene. The subsequent addition of aluminum trichloride (AlCl3) and heating facilitates the ring-closing reaction. Following an aqueous workup, the product is isolated, often through recrystallization scholaris.ca. Another approach begins with a brominated biphenyl precursor, which undergoes lithiation at low temperatures before being treated with an isopropyl boronic ester to form the desired borininol structure bris.ac.uk.
Anionic species are typically generated from the neutral compound. A notable example is the formation of the 6,6-difluoro-6H-dibenzo[c,e] Current time information in Bangalore, IN.scholaris.caoxaborinin-6-ide anion . The crystal structures of two salts containing this anion have been reported: a potassium salt and a bis(tetraphenylphosphonium) salt researchgate.net. These structures provide insight into the geometry and bonding of the anionic form of the molecule. In the potassium salt, the structure is polymeric, while the bis(tetraphenylphosphonium) salt is composed of discrete ions and solvent molecules researchgate.net.
Table 1: Crystallographic Data for Anionic 6,6-difluoro-6H-dibenzo[c,e] Current time information in Bangalore, IN.scholaris.caoxaborinin-6-ide Salts researchgate.net
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Volume (ų) |
|---|---|---|---|---|
| Potassium 6,6-difluoro-6H-dibenzo[c,e] Current time information in Bangalore, IN.scholaris.caoxaborinin-6-ide | K⁺·C₁₂H₈BF₂O⁻ | Monoclinic | P2₁/c | 1062.50 |
| Bis(tetraphenylphosphonium) bis(6,6-difluoro-6H-dibenzo[c,e] Current time information in Bangalore, IN.scholaris.caoxaborinin-6-ide) acetonitrile (B52724) trisolvate | 2C₂₄H₂₀P⁺·2C₁₂H₈BF₂O⁻·3CH₃CN | - | - | - |
Methodological Advancements in Yield Optimization and Purity
Efforts to improve the synthesis of 6H-Dibenzo[c,e] Current time information in Bangalore, IN.scholaris.caoxaborinin-6-ol have focused on increasing reaction yields and simplifying purification. The evolution of synthetic methods demonstrates significant progress in this area.
Initial reports described the synthesis from 2-hydroxybiphenyl with a respectable yield of 73% after purification by recrystallization scholaris.ca. However, more recent advancements have led to even more efficient processes. One report details a procedure for preparing the compound that achieves a quantitative yield on a 15 mmol scale, representing a substantial improvement in efficiency and atom economy rsc.org.
The optimization of reaction conditions and reagent choice has been key to these advancements. For instance, the use of Suzuki-Miyaura cross-coupling reactions with borinic acid derivatives has enabled the high-yield synthesis of more complex, benzannulated heterocycles, with reported yields as high as 89% for certain products rsc.org.
Purification protocols have also been refined to ensure high purity of the final compounds. The most common methods employed are silica (B1680970) gel chromatography and recrystallization. For example, purification of derivatives using silica gel chromatography with solvent systems like dichloromethane/pentane or ethyl acetate/pentane is frequently reported scholaris.carsc.org. Recrystallization from a pentane/dichloromethane mixture is also a documented method for obtaining the pure, solid product scholaris.ca.
Table 2: Comparison of Synthetic Methods for Neutral 6H-Dibenzo[c,e] Current time information in Bangalore, IN.scholaris.caoxaborinin-6-ol
| Starting Material | Key Reagents | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Hydroxybiphenyl | BCl₃, AlCl₃ | Heated to 70 °C for 6 hours | 73% | scholaris.ca |
| 2-Bromo-2'-(methoxymethoxy)biphenyl | nBuLi, iPrOBpin | -78 °C | - | bris.ac.uk |
| Not specified | Not specified | Not specified | Quantitative | rsc.org |
Reactivity and Mechanistic Investigations of 6h Dibenzo C,e 1 2 Oxaborinin 6 Ol
Lewis Acidity and Coordination Chemistry
Organoboron compounds are recognized as versatile reagents in modern synthetic chemistry, largely due to the Lewis acidic nature of the boron center. scholaris.canih.gov The reactivity of borinic acids, including 6H-Dibenzo[c,e] rsc.orgchemrxiv.orgoxaborinin-6-ol, is fundamentally linked to the ability of the tricoordinate boron atom to accept a pair of electrons, thereby influencing the molecule's interaction with nucleophiles. scholaris.ca
The boron center in 6H-Dibenzo[c,e] rsc.orgchemrxiv.orgoxaborinin-6-ol readily interacts with oxygen-containing nucleophiles such as diols and polyols. This interaction is characterized by the reversible formation of boronic esters. ualberta.cascholaris.ca The ability of borinic acids to activate hydroxyl groups is a key aspect of their catalytic utility. scholaris.ca For instance, borinic acid catalysts have been developed for the regioselective functionalization of diols and polyols under mild conditions. scholaris.carsc.org This process involves the formation of a borinate ester, which then activates the bound oxygen atoms, rendering them more nucleophilic for subsequent reactions. scholaris.caualberta.ca Studies on related dibenzo[b,e] rsc.orgmusechem.comoxaborinine systems have shown that they can form stable adducts with various nucleophiles, and their Lewis acidity can be attenuated by the aromatic character of the heterocyclic ring. scholaris.ca
A critical feature of the chemistry of 6H-Dibenzo[c,e] rsc.orgchemrxiv.orgoxaborinin-6-ol is its ability to form tetracoordinate boron intermediates, often referred to as 'ate' complexes. scholaris.canih.gov The transformation from a trigonal planar (tricoordinate) to a tetrahedral (tetracoordinate) geometry occurs upon coordination with a nucleophile. ualberta.ca This structural change is pivotal, as it activates the bound nucleophile. For example, in diol functionalization, the formation of a tetrahedral adduct enhances the nucleophilicity of the oxygen atoms within the resulting boronic ester. ualberta.ca
Mechanistic studies have provided evidence for the formation of these active tetrahedral adducts, even without the need for an external Lewis base. ualberta.ca Computational and spectroscopic methods, such as 11B NMR, are used to characterize these intermediates. ualberta.cascholaris.ca The formation of these tetracoordinate adducts is not only crucial for activating substrates but also plays a significant role in the mechanism of cross-coupling reactions. rsc.orgnih.gov For instance, in the Suzuki-Miyaura reaction, the formation of a tetracoordinate borate (B1201080) species is a key step preceding transmetalation. rsc.orgchemrxiv.org
| Adduct Type | Formation Process | Significance | Supporting Evidence |
| Boronic Ester | Reversible reaction with diols/polyols | Transient protection and activation of -OH groups | Mechanistic studies, catalyst development for polyol functionalization scholaris.cascholaris.ca |
| 'Ate' Complex | Nucleophilic addition to the boron center | Enhances nucleophilicity of bound groups, key for catalysis | 11B NMR spectroscopy, X-ray crystallography, computational studies ualberta.cascholaris.ca |
| Palladium-Boron Adduct | Interaction with Pd(II) complexes | Precursor to transmetalation in cross-coupling | Kinetic and structural investigations of Suzuki-Miyaura intermediates acs.org |
Participation in Cross-Coupling Reactions
The utility of organoboron compounds as coupling partners in palladium-catalyzed cross-coupling reactions is well-established, and 6H-Dibenzo[c,e] rsc.orgchemrxiv.orgoxaborinin-6-ol and its derivatives are no exception. musechem.comacs.orgfishersci.co.uk
6H-Dibenzo[c,e] rsc.orgchemrxiv.orgoxaborinin-6-ol and related cyclic diarylborinic acids have been successfully employed as substrates in Suzuki-Miyaura cross-coupling reactions. scholaris.carsc.orgresearchgate.net These reactions are a powerful tool for forming carbon-carbon bonds, particularly for synthesizing biaryls and conjugated systems. rsc.orglibretexts.org In this context, the dibenzooxaborinine moiety acts as the organoboron partner, transferring one of its aryl groups to the palladium catalyst.
Studies have demonstrated the use of these borinic acids in twofold Suzuki-Miyaura couplings with dihalides to synthesize benzannulated and medium-sized heterocycles. scholaris.carsc.org The reaction typically proceeds under palladium catalysis with a suitable base, such as cesium carbonate, and a phosphine (B1218219) ligand. rsc.org Despite observations of a potentially slow transmetalation step in some cases, this methodology provides an atom-economical route to complex molecular architectures. scholaris.ca
| Reactants | Catalyst System | Product Type | Reference |
| 6H-Dibenzo[c,e] rsc.orgchemrxiv.orgoxaborinin-6-ol, Dihalides | Pd₂(dba)₃ / t-Bu₃PH(BF₄) / Cs₂CO₃ | Benzannulated heterocycles | scholaris.carsc.org |
| Aryl Halide, Aryl Boronic Acid | Pd(PPh₃)₄ | Biaryl compounds | chemrxiv.org |
| 1-Bromo-4-fluorobenzene, Phenylboronic acid | G-COOH-Pd-10 (heterogeneous) | Fluorinated biphenyls | mdpi.com |
Intramolecular and Intermolecular Reactivity Patterns
The reactivity of 6H-Dibenzo[c,e] rsc.orgchemrxiv.orgoxaborinin-6-ol extends to various intramolecular and intermolecular transformations. The inherent strain and electronic properties of the oxaborinine ring can be exploited in synthetic strategies. For example, related oxaborinines have been shown to undergo photoreactivity, leading to complex heterocyclic systems through electrocyclization and hydrogen shift pathways. researchgate.net
Intermolecularly, the dominant reactivity pattern involves the Lewis acidic boron center coordinating with nucleophiles, as discussed previously. This interaction forms the basis for its use as a catalyst in reactions like the regioselective functionalization of polyols. rsc.org Furthermore, the compound can participate in multicomponent condensations. For instance, diarylborinic acids react with hydroxylamines and nitriles to form substituted 1,2,4,5-oxodiazaboroles, showcasing the boron center's ability to assemble complex molecules from simple precursors. scholaris.ca
Detailed Mechanistic Elucidation Studies
Understanding the precise mechanism of reactions involving 6H-Dibenzo[c,e] rsc.orgchemrxiv.orgoxaborinin-6-ol is crucial for optimizing existing methods and developing new catalytic applications. Mechanistic studies often focus on the key steps of catalytic cycles, such as transmetalation in Suzuki-Miyaura reactions. rsc.orgchemrxiv.org
For the Suzuki-Miyaura reaction, the widely accepted mechanism involves three primary stages: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. chemrxiv.orgmusechem.com The role of the base is critical in the transmetalation step, where it facilitates the formation of a tetracoordinate borate species (e.g., [ArB(OH)₃]⁻), which is more nucleophilic and readily transfers its aryl group to the palladium center. rsc.org
Kinetic, structural, and computational investigations have been employed to clarify the details of this process. acs.org These studies have revealed that boronic esters can undergo direct transmetalation without prior hydrolysis and that the electronic properties of the oxygen atoms in the boron reagent are critical for the transfer of the organic fragment to palladium. acs.org Computational studies, including Density Functional Theory (DFT), have been used to model transition states and intermediates, providing deeper insight into the reaction pathways and the factors controlling selectivity. chemrxiv.orgbris.ac.uk For related borinic acid catalysts, computational work suggests that the formation of tetracoordinate borinate intermediates accelerates reactions by promoting selective hydrogen atom abstraction through polarity matching or electrostatic interactions. scholaris.ca
Reaction Pathway Analysis and Transition State Investigations
The reactivity of 6H-Dibenzo[c,e] Current time information in Sullivan County, US.Current time information in Chatham County, US.oxaborinin-6-ol and its derivatives has been a subject of significant interest, particularly in the context of developing autonomous molecular machinery. Mechanistic studies, combining experimental work with computational analysis, have been crucial in understanding the intricate reaction pathways and transition states that govern the behavior of these compounds. A notable area of investigation has been its application within a chemically fueled rotary molecular motor, where its specific reactivity enables unidirectional rotation. Current time information in Sullivan County, US.bris.ac.uk
The operational cycle of this molecular motor is predicated on two key, non-microscopically reversible chemical transformations: a palladium-catalyzed, sulfoxide-directed C-H borylation and a subsequent boronic ester-mediated protodeboronation. Current time information in Sullivan County, US.bris.ac.uk The protodeboronation step is particularly relevant as it involves the activation of a pinacol (B44631) boronic ester to the more reactive borininol form, which is a derivative of 6H-Dibenzo[c,e] Current time information in Sullivan County, US.Current time information in Chatham County, US.oxaborinin-6-ol. Current time information in Sullivan County, US.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. Current time information in Sullivan County, US.bris.ac.uk These theoretical investigations have allowed for the predictive design of molecular motors and have provided detailed insights into the C-H borylation process. Current time information in Sullivan County, US.
Palladium-Catalyzed C-H Borylation
The C-H borylation step is a critical transformation that forms a C-B bond on a biaryl scaffold, directed by a sulfoxide (B87167) group. DFT studies have been employed to explore the reaction mechanism, map out the energy profiles, and characterize the transition states. Current time information in Sullivan County, US. This analysis is vital for understanding the efficiency and selectivity of the catalytic process. While specific energetic data from these proprietary studies are not publicly available, the research indicates that computational modeling was successful in predicting and refining the motor's design before experimental synthesis. Current time information in Sullivan County, US.
The general mechanism for palladium-catalyzed borylation of aryl halides, a related process, typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron (B99234) reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the catalyst. In the case of the sulfoxide-directed C-H activation, the reaction proceeds via a different pathway, likely involving concerted metalation-deprotonation or an oxidative addition of the C-H bond to the palladium center. The sulfoxide directing group plays a crucial role in positioning the catalyst for selective C-H bond cleavage.
Boronic Ester-Mediated Protodeboronation
The second key step, protodeboronation, involves the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is facilitated by the conversion of a stable pinacol boronic ester to the more reactive 6H-Dibenzo[c,e] Current time information in Sullivan County, US.Current time information in Chatham County, US.oxaborinin-6-ol (borininol) intermediate. Current time information in Sullivan County, US. The mechanism of protodeboronation of boronic esters can proceed through different pathways, often dependent on the reaction conditions, particularly the pH. ed.ac.uk
Kinetic and mechanistic studies on the protodeboronation of various arylboronic esters have shown that the process can be complex, sometimes involving pre-hydrolysis of the ester to the corresponding boronic acid, which then undergoes protodeboronation. ed.ac.uk The stability of boronic esters is a nuanced property, and contrary to common assumptions, esterification does not always confer greater stability against protodeboronation compared to the free boronic acid. ed.ac.uk
For the molecular motor system involving 6H-Dibenzo[c,e] Current time information in Sullivan County, US.Current time information in Chatham County, US.oxaborinin-6-ol, the activation of the pinacol ester to the borininol is a key feature that enables the unidirectional rotation. Current time information in Sullivan County, US. This transformation transiently forms a conformationally labile bridged intermediate from a stable biaryl motif, facilitating the rotary motion. Current time information in Sullivan County, US.
The following interactive data tables provide a generalized overview of the types of data typically generated from DFT studies of reaction pathways. The specific values for the reactions involving 6H-Dibenzo[c,e] Current time information in Sullivan County, US.Current time information in Chatham County, US.oxaborinin-6-ol are part of proprietary research and are represented here with placeholder examples to illustrate the concepts.
Table 1: Calculated Thermodynamic and Kinetic Data for a Representative Pd-Catalyzed Borylation Step
This table showcases the kind of data that would be generated from a DFT analysis of a single step in the catalytic cycle.
| Parameter | Value (kcal/mol) |
| Reactant Complex Energy | 0.0 |
| Transition State Energy (TS) | +19.8 |
| Product Complex Energy | -5.2 |
| Activation Energy (ΔG‡) | +19.8 |
| Reaction Free Energy (ΔG) | -5.2 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Key Geometric Parameters of a Hypothetical Transition State in Protodeboronation
This table illustrates the type of geometric data obtained for a transition state structure from computational modeling.
| Parameter | Bond Length (Å) / Angle (°) |
| C-B Bond Length | 2.15 |
| B-O Bond Length | 1.45 |
| C-H (forming) Bond Length | 1.50 |
| O-B-C Angle | 110.5 |
Note: Data are hypothetical and for illustrative purposes.
Theoretical and Computational Chemistry Studies on 6h Dibenzo C,e 1 2 Oxaborinin 6 Ol
Electronic Structure and Bonding Characteristics
Computational studies, primarily using density functional theory (DFT), have been employed to investigate the electronic structure and bonding of the 6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin framework. The geometry and electronic properties are significantly influenced by the presence of the boron and oxygen heteroatoms within the heterocyclic ring.
Analysis of the frontier molecular orbitals (FMOs) of related double boron-oxygen-fused polycyclic aromatic hydrocarbons (dBO-PAHs) reveals key features of the electronic landscape. springernature.com For instance, in a comparable system, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are predominantly distributed across the polycyclic aromatic framework. springernature.com This distribution is crucial for understanding the optoelectronic properties of these materials.
The bonding within the oxaborinin ring is of particular interest. X-ray crystallographic studies on the related 6,6-difluoro-6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin-6-ide anion provide experimental bond lengths that serve as a benchmark for computational models. nih.gov In this anion, the B-C bond length is approximately 1.591(2) Å, the B-O bond is 1.4564(19) Å, and the C-O bond is 1.3678(17) Å. nih.gov Computational studies on similar oxaboraphenanthrene derivatives have yielded comparable bond lengths, validating the theoretical approaches used. rsc.org For example, computed values for 10H-Dibenzo[b,e] springernature.comscholaris.caoxaborinin-10-ol show B-C bond lengths of 1.547 Å and a B-O bond length of 1.354 Å. rsc.org These values highlight the partial double bond character of the B-O bond due to p-orbital overlap.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of the 6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin ring system are critical to its function and interaction with other molecules. The central heterocyclic ring is fused to two phenyl rings, and the degree of planarity of this system is a key characteristic.
Crystallographic data of the 6,6-difluoro-6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin-6-ide anion shows that the dibenzo[c,e] springernature.comresearchgate.netoxaborinin skeleton is nearly planar, with a dihedral angle between the two aromatic rings of approximately 11.09(9)°. nih.gov In other derivatives, this angle can vary, indicating a degree of conformational flexibility. nih.gov
Computational methods, such as those used for the conformational analysis of related o-phenylenes, can provide detailed insights into the conformational landscape of 6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin-6-ol. nsf.gov These studies often employ DFT calculations to determine the optimized geometries and relative energies of different conformers. While specific molecular dynamics simulations for 6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin-6-ol are not extensively reported in the literature, the principles of these simulations are well-established for studying the dynamic behavior of biomolecules and materials. youtube.com Such simulations could reveal the flexibility of the ring system and the dynamics of intermolecular interactions in various environments.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be validated against experimental data. This synergy is crucial for confirming molecular structures and understanding their electronic transitions.
For the related fluorinated dibenzo[c,e] springernature.comresearchgate.netoxaborinin derivatives, isotropic shielding values have been calculated using the GIAO (Gauge-Including Atomic Orbital) method at the DFT level. nsf.gov These calculated values are then compared with experimental NMR chemical shifts to elucidate the solution-state conformations. nsf.gov Similar approaches can be applied to 6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin-6-ol to predict its 1H, 13C, and 11B NMR spectra. For instance, the 1H NMR spectrum of the phosphorus analogue, 6H-dibenzo[c,e] springernature.comresearchgate.netoxaphosphinine 6-sulfide, shows characteristic signals in the aromatic region. clockss.org
Time-dependent DFT (TD-DFT) calculations are a standard method for predicting the electronic absorption and emission spectra of molecules. For related dBO-PAHs, TD-DFT calculations at the B3LYP/6-31G(d) level have been used to determine the singlet and triplet energy levels, which are essential for understanding their photophysical properties, such as fluorescence and phosphorescence. springernature.com These calculations also provide information on the nature of the electronic transitions, for example, by identifying them as HOMO-LUMO transitions. springernature.com
Aromaticity Assessment (e.g., NICS values)
The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity, and values near zero are indicative of non-aromatic character.
Theoretical Insights into Reactivity and Selectivity
Computational studies can provide valuable predictions about the reactivity and selectivity of 6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin-6-ol. The electronic structure, particularly the distribution of frontier molecular orbitals and the electrostatic potential, dictates how the molecule will interact with other chemical species.
The boron atom in the 6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin-6-ol is a Lewis acidic center, making it susceptible to nucleophilic attack. This is a key aspect of its reactivity. A computational investigation of the related dibenzo[c,e] springernature.comresearchgate.netazaborinine, a BN-aryne, revealed that the Lewis acidity of the boron center is crucial for its ability to activate and insert into Si-E single bonds (where E = H, OSi(CH3)3, F, Cl). nih.gov The study showed that the reaction proceeds through the formation of a van der Waals complex between the boron center and the trapping reagent, followed by the collapse to the insertion product. nih.gov This provides a strong model for understanding the potential reactivity of 6H-dibenzo[c,e] springernature.comresearchgate.netoxaborinin-6-ol with various nucleophiles and electrophiles. The boronic acid moiety (-B(OH)-) is also known to participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, further highlighting the synthetic utility and reactivity of this class of compounds. researchgate.net
Applications of 6h Dibenzo C,e 1 2 Oxaborinin 6 Ol in Chemical Synthesis and Materials Science
Role as a Building Block in Organic Synthesis
The unique structural framework of 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol makes it an attractive starting point for the synthesis of more complex molecular architectures. ualberta.ca Its inherent chirality and defined spatial arrangement of functional groups offer opportunities for creating sophisticated organic molecules.
Precursor in Complex Molecule Construction
A notable application of 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol is its use as a precursor in the design and synthesis of molecular motors. bris.ac.uk Molecular motors are complex molecules capable of controlled rotational motion, and their construction requires building blocks with specific stereochemical and reactive properties. The dibenzo[c,e] scholaris.caualberta.caoxaborinin scaffold provides a conformationally rigid biaryl system that can be chemically modified to induce unidirectional rotation. bris.ac.uk
In the development of these intricate systems, the boronic acid functionality of 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol can be converted into a boronic ester. This transformation is a key step in a sequence of reactions, including a palladium-catalyzed C-H borylation and a subsequent protodeboronation, which together drive the rotational cycle of the molecular motor. bris.ac.uk The predictable reactivity and stable structure of the dibenzo[c,e] scholaris.caualberta.caoxaborinin core are crucial for the successful assembly and operation of these nanoscale machines.
Utilization in Catalysis
The Lewis acidic nature of the boron center in 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol allows it to function as an effective organocatalyst in a variety of chemical reactions. scholaris.cascholaris.ca This catalytic activity is often attributed to its ability to activate hydroxyl groups through the formation of transient boronate esters.
Organoboron Acid Catalysis
As an organoboron acid, 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol can catalyze reactions by acting as a Lewis acid. scholaris.ca This involves the coordination of the boron atom to a lone pair of electrons on a substrate, typically an oxygen atom in a hydroxyl or carbonyl group. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The reversible nature of this interaction is key to its catalytic function, allowing for product release and catalyst turnover. scholaris.ca In some instances, it is debated whether the compound acts as a Lewis acid or a Brønsted acid, with further investigation required to fully elucidate the mechanism in specific reactions. scholaris.ca
Regioselective Functionalization of Polyols and Diols
One of the most significant applications of 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol and its derivatives is in the regioselective functionalization of polyols and diols. ualberta.ca The selective protection or activation of one hydroxyl group in the presence of others is a common challenge in organic synthesis, particularly in carbohydrate chemistry. scholaris.ca Catalysts based on the 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol framework have demonstrated the ability to direct reactions to a specific hydroxyl group with high selectivity. ualberta.ca
This regioselectivity arises from the formation of a cyclic boronate ester between the catalyst and the diol. The stability and geometry of this intermediate direct the subsequent functionalization to a particular position. For example, in the monofunctionalization of diols, the formation of a tetrahedral boronate complex can enhance the nucleophilicity of one of the oxygen atoms, leading to selective reaction at that site. ualberta.ca
Dual Catalysis Systems (e.g., Pd/B)
The utility of 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol extends to dual catalysis systems, where it works in concert with a transition metal catalyst, such as palladium, to achieve transformations that are not possible with either catalyst alone. scholaris.ca A prime example is the monoallylation of diols, where a combination of a palladium catalyst and a borinic acid catalyst, a derivative of 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol, leads to high yields of the desired product. scholaris.ca
In this dual catalytic cycle, the borinic acid likely acts as a temporary protecting group for the diol, forming a boronate ester that allows the palladium catalyst to selectively functionalize the remaining free hydroxyl group. This cooperative approach has been explored for the desymmetrization of meso-diols through the development of chiral palladium ligands, further highlighting the potential of this catalytic system in complex synthesis. scholaris.ca
Integration into Advanced Materials Systems
The rigid and planar structure of the dibenzo[c,e] scholaris.caualberta.caoxaborinine core, coupled with the electronic properties of the boron atom, makes this class of compounds promising candidates for the development of advanced organic materials. springernature.comresearchgate.net In particular, they have been investigated as building blocks for organic optoelectronic materials. springernature.comresearchgate.net
Derivatives of 6H-Dibenzo[c,e] scholaris.caualberta.caoxaborinin-6-ol, often referred to as oxaboraphenanthrenes, have been used in the synthesis of double boron-oxygen-fused polycyclic aromatic hydrocarbons (dBO-PAHs). springernature.com These materials exhibit interesting photophysical properties and have potential applications in organic light-emitting diodes (OLEDs). springernature.comresearchgate.net The incorporation of the B-O unit into the PAH framework can influence the electronic structure and emission properties of the resulting material. For instance, a by-product in the synthesis of dBO-PAHs, 6-mesityl-8-methyl-2-(p-tolyl)-6H-dibenzo[c,e] scholaris.caualberta.caoxaborinin-3-ol, highlights the accessibility of these structures for materials applications. springernature.com
Chemical Compounds Mentioned
Organic Optoelectronic Materials
Derivatives of 6H-dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin-6-ol, often referred to as oxaboraphenanthrenes, are considered valuable building blocks for organic optoelectronic materials. nih.gov The incorporation of a boron-oxygen unit into a polycyclic aromatic hydrocarbon (PAH) backbone significantly influences the material's electronic properties and stability, making these compounds suitable for various applications. springernature.comresearchgate.net
The unique electronic structure endowed by the B-O unit enables these materials to exhibit remarkable photophysical properties. springernature.com Specifically, certain dBO-PAHs have demonstrated single-component, low-temperature ultralong afterglow, lasting up to 20 seconds. researchgate.net This characteristic is highly desirable for applications in areas like optical data storage and bio-imaging. Furthermore, these materials have shown promise as n-type host materials, particularly for deep-blue Organic Light-Emitting Diodes (OLEDs). springernature.com
A notable example isolated during the synthesis of dBO-PAHs is 6-mesityl-8-methyl-2-(p-tolyl)-6H-dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin-3-ol. springernature.comresearchgate.net The study of such derivatives provides insight into the structure-property relationships that govern the performance of these optoelectronic materials. springernature.comresearchgate.net
| Compound Class | Key Finding | Potential Application | Reference |
|---|---|---|---|
| Double Boron-Oxygen-Fused PAHs (dBO-PAHs) | Exhibit high chemical and thermal stability due to low aromaticity of the B-O fused rings. | Durable organic electronic devices | researchgate.net |
| dBO-PAHs | Show single-component, low-temperature ultralong afterglow (up to 20s). | Optical data storage, bio-imaging | researchgate.net |
| dBO-PAHs | Function as effective n-type host materials. | Deep-blue OLEDs | springernature.com |
Components in Functional Polycyclic Aromatic Hydrocarbons
The 6H-dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin-6-ol core is a key component in the synthesis of larger, functional polycyclic aromatic hydrocarbons (PAHs). springernature.comresearchgate.net The development of PAHs containing a B–O unit (BO-PAHs) has been a subject of interest due to their distinct optoelectronic properties, which differ from traditional all-carbon PAHs or even boron/nitrogen-embedded PAHs. springernature.com However, their synthesis can be complex. springernature.com
Recent advancements have led to one-pot strategies for the facile synthesis and skeletal editing of double boron-oxygen-fused PAHs, demonstrating the utility of the dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin motif as a foundational unit. springernature.comresearchgate.net This approach allows for the creation of diverse and chemically complex aromatic systems with high regioselectivity. researchgate.net The B-O unit acts as a functional handle that modulates the electronic landscape of the entire PAH system. springernature.comresearchgate.net
Furthermore, the parent compound, 6H-dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin-6-ol, can be used as a substrate in cross-coupling reactions to build more elaborate structures. For instance, it has been utilized in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds and constructing complex biphenyl-based architectures. rsc.org This reactivity allows for the integration of the dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin unit into a wide array of functional organic materials.
| Method/Strategy | Description | Significance | Reference |
|---|---|---|---|
| One-Pot Synthesis of dBO-PAHs | Facile, highly regioselective synthesis and skeletal editing of PAHs containing two B-O units. | Enables access to complex, chemically diverse boron-oxygen-fused aromatic systems. | springernature.comresearchgate.net |
| Suzuki Coupling | Using 6H-dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin-6-ol as a coupling partner to form C-C bonds. | Integrates the B-O fused heterocyclic core into larger, functional molecular architectures. | rsc.org |
Supramolecular Assembly Applications
The structural and electronic features of the 6H-dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin-6-ol framework lend themselves to applications in supramolecular chemistry. The assembly of molecules into larger, ordered structures is governed by non-covalent interactions. The derivatives of this compound provide sites for such interactions, leading to the formation of complex crystal lattices and assemblies.
Specifically, the anion derived from this system, 6,6-difluoro-6H-dibenzo[c,e] Current time information in Middlesex County, CA.researchgate.netoxaborinin-6-ide, has been studied in the context of its crystal structures with different cations. nih.govresearchgate.net These studies reveal the formation of intricate networks held together by various non-covalent forces. In the case of a bis(tetraphenylphosphonium) salt, the crystal structure is composed of discrete cations, anions, and acetonitrile (B52724) solvent molecules linked by C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies for 6h Dibenzo C,e 1 2 Oxaborinin 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone for the structural analysis of 6H-Dibenzo[c,e] nsf.govresearchgate.netoxaborinin-6-ol, offering precise information about the hydrogen, carbon, and boron nuclei within the molecule.
¹H, ¹³C, and ¹¹B NMR Techniques
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For 6H-Dibenzo[c,e] nsf.govresearchgate.netoxaborinin-6-ol, the spectrum is characterized by a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the eight distinct protons on the biphenyl (B1667301) framework. The exact chemical shifts are influenced by the solvent used, such as DMSO-d₆ or CDCl₃. bris.ac.ukscholaris.ca The hydroxyl (OH) proton attached to the boron atom gives rise to a separate signal whose chemical shift can vary depending on solvent and concentration. bris.ac.uk
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound will show 12 distinct signals for the carbon atoms of the dibenzo framework. It should be noted that carbon atoms directly bonded to the boron atom often exhibit broad signals in the ¹³C NMR spectrum due to the quadrupolar nature of the boron nucleus. bris.ac.ukresearchgate.net
¹¹B NMR: ¹¹B NMR spectroscopy is particularly crucial for compounds containing boron. It provides direct information about the coordination state and chemical environment of the boron atom. For 6H-Dibenzo[c,e] nsf.govresearchgate.netoxaborinin-6-ol, a single resonance is expected, with a chemical shift indicative of a trigonal planar (three-coordinate) borinic acid moiety.
| Nucleus | Technique | Typical Chemical Shift (δ) / ppm | Notes |
|---|---|---|---|
| ¹H | Proton NMR | ~7.0 - 8.5 | Aromatic protons, complex multiplet patterns. bris.ac.ukscholaris.ca |
| ¹H | Proton NMR | Variable | B-OH proton, shift is dependent on solvent and concentration. |
| ¹³C | Carbon NMR | ~120 - 150 | Aromatic carbons. Carbons attached to boron may show broad signals. bris.ac.ukresearchgate.net |
| ¹¹B | Boron NMR | Broad singlet | Characteristic of a three-coordinate boron atom in a borinic acid/ester environment. |
Two-Dimensional NMR Experiments for Structural Assignment
To unambiguously assign the complex proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies correlations between protons that are coupled to each other, typically those on adjacent carbons. It is instrumental in tracing the connectivity of protons within each of the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the straightforward assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is critical for establishing the connectivity across the entire molecule, including linking the two phenyl rings and confirming the positions of substitution on the dibenzo framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to determine the spatial proximity of atoms, which helps in confirming the through-space arrangement of the molecule. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The molecular formula of 6H-Dibenzo[c,e] nsf.govresearchgate.netoxaborinin-6-ol is C₁₂H₉BO₂, corresponding to a molecular weight of approximately 196.01 g/mol .
High-Resolution Mass Spectrometry (HRMS), often using soft ionization techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), can confirm the elemental composition with high accuracy. rsc.org The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or related ions such as [M+H]⁺ or [M-H]⁻. massbank.eu Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) or cleavage of the central oxaborinin ring.
Infrared (IR) and Raman Spectroscopy Methodologies
Vibrational spectroscopy provides information about the functional groups present in the molecule.
O-H Stretch: A characteristic broad absorption band is expected in the IR spectrum in the region of 3200–3400 cm⁻¹, corresponding to the stretching vibration of the B-O-H group. ucl.ac.uk
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple sharp bands are observed in the 1450–1600 cm⁻¹ region, characteristic of the aromatic rings. ucl.ac.uk
B-O Stretch: A strong absorption associated with the boron-oxygen single bond stretch is expected in the 1300–1400 cm⁻¹ region. ucl.ac.uk
B-C Stretch: The boron-carbon bond stretch would appear at a lower frequency.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic backbone. scifiniti.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | 3200 - 3400 | Broad, Medium-Strong |
| Aromatic C-H stretch | 3000 - 3100 | Sharp, Weak-Medium |
| Aromatic C=C stretch | 1450 - 1600 | Sharp, Medium-Strong |
| B-O stretch | 1300 - 1400 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. scholaris.ca This technique has been used to determine the precise three-dimensional structure of derivatives of 6H-Dibenzo[c,e] nsf.govresearchgate.netoxaborinin-6-ol, confirming the atomic connectivity and providing exact bond lengths, bond angles, and torsion angles. researchgate.netspringernature.com
Key structural features revealed by crystallography include the dihedral angle between the two phenyl rings, which quantifies the twist of the biphenyl unit. The geometry around the boron atom is confirmed to be nearly trigonal planar. The crystal packing is influenced by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. researchgate.net
| Parameter | Description | Typical Value |
|---|---|---|
| Dihedral Angle (C-C-C-C) | Angle between the two aromatic rings of the biphenyl moiety. | Variable, depends on substitution and packing. |
| B-O Bond Length | Distance between Boron and Oxygen atoms in the ring. | ~1.3 - 1.4 Å |
| B-C Bond Length | Distance between Boron and the aromatic Carbon atom. | ~1.5 - 1.6 Å |
| O-B-C Angle | Bond angle within the central oxaborinin ring. | ~115° - 125° |
UV-Visible and Fluorescence Spectroscopy Methodologies
UV-Visible and fluorescence spectroscopy are used to probe the electronic transitions within the molecule. The extended π-conjugated system of the dibenzo[c,e] nsf.govresearchgate.netoxaborinin framework gives rise to characteristic absorption bands in the ultraviolet region. scholaris.ca The position of the maximum absorption (λₘₐₓ) and the molar absorptivity are key parameters obtained from the UV-Vis spectrum.
Some borinic acid derivatives are known to be fluorescent. scholaris.ca Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed light. This provides information about the excited state properties of the compound, including the emission wavelength and quantum yield. The photophysical properties are regulated by the B-O units within the structure. springernature.com
Future Perspectives and Emerging Research Avenues for 6h Dibenzo C,e 1 2 Oxaborinin 6 Ol
Development of Next-Generation Synthetic Methods
While established methods for the synthesis of 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol exist, the future of its application hinges on the development of more efficient, sustainable, and versatile synthetic strategies. Current research often relies on multi-step procedures, which can limit the accessibility and derivatization of the core structure.
Future synthetic endeavors will likely focus on:
Direct C-H Borylation: Inspired by broader advances in C-H activation, future methods could enable the direct installation of the oxaborinin ring onto biphenyl (B1667301) precursors, bypassing the need for pre-functionalized starting materials. This would represent a significant step towards atom economy and synthetic efficiency.
Flow Chemistry Approaches: The use of microreactor technology could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and the potential for scalable, on-demand synthesis of 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol and its derivatives.
Catalytic and Asymmetric Synthesis: The development of catalytic cycles, potentially employing earth-abundant metals, for the construction of the dibenzo[c,e] oaepublish.comunamur.beoxaborinin skeleton would be a major breakthrough. Furthermore, the introduction of chirality to create enantiomerically pure derivatives would open up new avenues in asymmetric catalysis and medicinal chemistry.
A comparative look at existing and potential future synthetic strategies highlights the direction of this research area:
| Synthetic Strategy | Description | Potential Advantages |
| Current: Cyclization of 2-hydroxybiphenyl derivatives | Involves the reaction of 2-hydroxybiphenyl with boron trihalides followed by hydrolysis. researchgate.netucl.ac.uk | Established and reliable for generating the core structure. |
| Emerging: Desilylation of Dibenzooxasilines | A rhodium-catalyzed dehydrogenative silylation of a biphenyl-2-yl silyl (B83357) ether followed by desilylation to yield the target compound. researchgate.net | Offers an alternative pathway with potential for broader substrate scope. |
| Future: Direct C-H Borylation/Annulation | A hypothetical one-pot reaction involving the direct C-H functionalization and subsequent annulation of a biphenyl substrate. | Increased atom economy, reduced step count, and access to novel derivatives. |
| Future: Flow-Based Synthesis | Continuous manufacturing process using microreactors for precise control over reaction conditions. | Enhanced scalability, safety, and process optimization. |
Exploration of Novel Reactivity Pathways and Transformations
The reactivity of the boron center in 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol is a key area for future exploration. Its Lewis acidity and the potential for the B-O bond to participate in various transformations make it a promising candidate for catalysis and the development of novel chemical reactions.
Emerging research is expected to delve into:
Lewis Acid Catalysis: The electron-deficient boron atom can act as a Lewis acid to activate substrates. Future work will likely explore its use in a wider range of organic transformations, such as Diels-Alder reactions, Friedel-Crafts acylations, and rearrangement reactions. The rigid backbone of the dibenzo[c,e] oaepublish.comunamur.beoxaborinin scaffold may impart unique selectivity compared to other borinic acid catalysts.
Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis acidic boron center with a sterically hindered Lewis base could lead to the formation of FLPs. These systems are known to activate small molecules like H₂, CO₂, and olefins, opening up possibilities for metal-free hydrogenation and carbon dioxide fixation.
Photoredox Catalysis: The photophysical properties of 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol and its derivatives could be harnessed in photoredox catalysis. The excited state of the molecule could potentially engage in single-electron transfer processes, enabling novel bond formations and functional group transformations under mild conditions.
The catalytic potential of this compound is already being realized, with future directions promising even greater utility:
| Catalytic Application | Description | Future Research Directions |
| Regioselective Functionalization of Diols | 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol and its analogs can act as catalysts to direct the monofunctionalization of diols and polyols. scholaris.caualberta.ca | Development of enantioselective variants for asymmetric synthesis and expansion to a broader range of substrates. |
| Activation of Carbonyls | The Lewis acidic boron can activate carbonyl groups towards nucleophilic attack. | Exploration in asymmetric aldol (B89426) and related reactions, potentially in tandem with other catalytic systems. |
| Hypothetical: Small Molecule Activation | As part of a Frustrated Lewis Pair, it could potentially activate small molecules like H₂ or CO₂. | Design of appropriate Lewis base partners and investigation of the reactivity of the resulting FLPs. |
Innovative Applications in Emerging Fields of Chemistry and Materials Science
The unique structural and electronic properties of 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol make it an attractive building block for advanced materials. The fusion of a biphenyl unit with a boroxine (B1236090) ring creates a planar, π-conjugated system that can be tailored for specific applications.
Future applications are envisioned in:
Organic Electronics: Derivatives of 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol are being investigated as components of organic light-emitting diodes (OLEDs), particularly as host materials for thermally activated delayed fluorescence (TADF) emitters. nih.gov The rigid structure and tunable electronic properties can lead to high efficiency and color purity in next-generation displays and lighting. The synthesis of fluorinated derivatives, such as 6,6-difluoro-6H-dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ide, further expands the potential in organic optoelectronic materials. iucr.orgresearchgate.netnih.gov
Chemosensors: The boron atom can act as a recognition site for anions and Lewis basic analytes. By incorporating fluorophores into the dibenzo[c,e] oaepublish.comunamur.beoxaborinin framework, it may be possible to design highly selective and sensitive fluorescent sensors for environmentally or biologically important species.
Porous Organic Polymers: The rigid and planar nature of the 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol unit makes it an excellent candidate for incorporation into porous organic polymers (POPs) or covalent organic frameworks (COFs). These materials have potential applications in gas storage and separation, catalysis, and sensing.
The table below summarizes some of the emerging applications and the key properties that make 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol suitable for them:
| Application Area | Relevant Properties | Future Outlook |
| Organic Light-Emitting Diodes (OLEDs) | Rigid, planar structure; tunable electronic properties; potential for high triplet energy. | Development of new derivatives with enhanced performance and stability for next-generation displays and solid-state lighting. |
| Chemosensors | Lewis acidic boron center for analyte binding; potential for fluorescence modulation. | Design of selective sensors for anions, saccharides, and other important analytes. |
| Porous Organic Materials | Rigid and well-defined geometry for building porous frameworks. | Synthesis of novel POPs and COFs for applications in gas storage, separation, and catalysis. |
Interdisciplinary Research Collaborations and Synergies
The full potential of 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol will be unlocked through collaborations that bridge traditional scientific disciplines. The unique properties of this compound make it a valuable tool for addressing challenges in fields beyond pure chemistry.
Future interdisciplinary research could involve:
Chemical Biology: The ability of boronic acids to reversibly bind with diols makes them attractive for interacting with biological molecules like carbohydrates and glycoproteins. Derivatives of 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol could be developed as probes for studying biological processes or as components of targeted drug delivery systems.
Computational Chemistry: Theoretical studies will play a crucial role in predicting the properties and reactivity of new derivatives. Collaboration between synthetic and computational chemists will accelerate the design of new catalysts and materials with desired functionalities. bris.ac.uk
Materials Engineering: The development of devices incorporating 6H-Dibenzo[c,e] oaepublish.comunamur.beoxaborinin-6-ol-based materials will require close collaboration between chemists and materials engineers to optimize performance and ensure long-term stability.
The convergence of different scientific fields will be essential for translating the fundamental properties of this compound into practical applications.
Q & A
Q. What are the primary synthetic routes for 6H-Dibenzo[c,e][1,2]oxaborinin-6-ol and its derivatives?
The compound is typically synthesized via condensation reactions involving phosphorus or boron precursors. For example, derivatives like 6H-dibenzo[c,e][1,2]oxaphosphinine 6-sulfide are prepared through thiophosphorylation reactions using PCl₃ and sulfur . Advanced routes include Phospha-Michael additions to functionalize cellulose esters, enabling flame-retardant applications . Patented methods (e.g., US 5481017) describe hydrolysis-resistant derivatives via tautomer-specific pathways .
Q. How is the structural characterization of this compound performed?
Key techniques include multinuclear NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and high-resolution mass spectrometry (HR-MS) for molecular confirmation . X-ray crystallography resolves bond lengths and angles, as demonstrated for fluorinated salts (e.g., 6,6-difluoro derivatives) . Crystallographic data are critical for validating unusual coordination geometries, such as potassium-bound anions in salts .
Q. What role does this compound play in flame-retardant polymer systems?
It acts as a reactive flame retardant (FR) in cellulose esters and polyurethane foams. When grafted via Phospha-Michael addition, it enhances thermal stability and reduces flammability by promoting char formation . Comparative studies show superior hydrolysis stability over traditional FRs like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) .
Q. What experimental design considerations are critical for incorporating it into polymer matrices?
Key factors include:
- Functionalization : Acrylate groups enable covalent bonding to polymers via Phospha-Michael addition .
- Compatibility : Solubility in polar solvents (e.g., THF) ensures homogeneous dispersion .
- Thermal Analysis : TGA and DSC monitor decomposition temperatures and phase transitions .
Advanced Research Questions
Q. How do tautomeric forms (I and II) influence reactivity and stability?
Tautomer I (6H-dibenzo[c,e][1,2]oxaphosphorine-6-one) and Tautomer II (6-hydroxy form) exhibit distinct reactivity. Tautomer II hydrolyzes to 2'-hydroxydiphenyl-2-phosphinic acid in aqueous conditions, limiting its use in humid environments. Stabilizing Tautomer I through alkylation or fluorination improves hydrolysis resistance .
Q. What structural modifications enhance flame-retardant efficiency?
Fluorination at the 6,6-positions increases thermal stability, as seen in potassium and tetraphenylphosphonium salts. The difluoro derivative’s anion shows stronger B–F bonding (1.381 Å) and reduced Lewis acidity, improving compatibility with hydrophobic polymers . Derivatives like EDA-DOPO (with ethane-1,2-diamine linkers) achieve UL 94 HB classification in polyurethane foams .
Q. How does reactivity compare to DOPO in nucleophilic and electrophilic reactions?
The sulfur analog (6H-dibenzo[c,e][1,2]oxaphosphinine 6-sulfide) exhibits higher electrophilicity, enabling Michael-type additions with acrylates. In contrast, DOPO derivatives favor Atherton-Todd reactions due to P=O lability . Computational studies (e.g., DFT) can model charge distribution to predict reactivity trends .
Q. What analytical methods resolve spectral data contradictions?
Discrepancies in ³¹P-NMR shifts (e.g., δ = 20–30 ppm for tautomers) are resolved via X-ray crystallography and dynamic NMR experiments . For fluorinated derivatives, isotopic labeling (¹⁹F-NMR) and CSD database surveys validate unique structural motifs .
Q. What are the hydrolysis pathways of derivatives, and how are they mitigated?
Hydrolysis of Tautomer II proceeds via nucleophilic attack at phosphorus, forming phosphinic acid. Stabilization strategies include:
Q. How do computational models predict electronic structure and reactivity?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the P=S group in sulfide derivatives lowers LUMO energy, enhancing reactivity toward Michael acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
